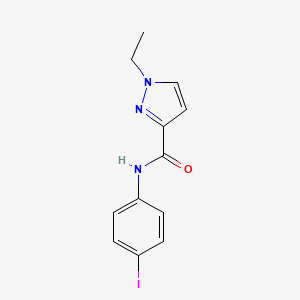
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EIPA and belongs to the family of pyrazole carboxamides. EIPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of EIPA involves the inhibition of the Na+/H+ exchanger (NHE). NHE is a protein that plays a crucial role in regulating intracellular pH and cell volume. By inhibiting NHE, EIPA disrupts the pH homeostasis of cells, leading to cell death. Additionally, EIPA has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein that plays a crucial role in cell growth and division.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. In cancer cells, EIPA has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy and improve cardiac function. In neurological cells, EIPA has been shown to reduce the severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIPA has several advantages for lab experiments, including its ability to inhibit NHE and EGFR, which makes it a useful tool for studying the role of these proteins in various cellular processes. Additionally, EIPA has been shown to be relatively non-toxic, which makes it a useful tool for studying the effects of NHE and EGFR inhibition without the confounding effects of toxicity. However, EIPA also has some limitations, including its relatively low potency compared to other NHE and EGFR inhibitors.
Direcciones Futuras
There are several future directions for research on EIPA. One potential direction is to study the effects of EIPA on other cellular processes beyond NHE and EGFR inhibition. Additionally, future research could focus on developing more potent and selective NHE and EGFR inhibitors based on the structure of EIPA. Finally, future research could focus on developing new applications for EIPA in fields beyond cancer, cardiovascular, and neurological research.
Métodos De Síntesis
The synthesis of EIPA involves the reaction of 4-iodoaniline with ethyl 4-chloro-3-oxobutanoate in the presence of sodium hydride. The product obtained from this reaction is then treated with hydrazine hydrate to form EIPA. The overall synthesis of EIPA is shown below:
Aplicaciones Científicas De Investigación
EIPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EIPA is in cancer research, where it has been shown to inhibit the growth of cancer cells. EIPA has also been studied for its potential applications in cardiovascular research, where it has been shown to reduce cardiac hypertrophy and improve cardiac function. Additionally, EIPA has been studied for its potential applications in neurological research, where it has been shown to reduce the severity of seizures.
Propiedades
IUPAC Name |
1-ethyl-N-(4-iodophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKBPSKMZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)
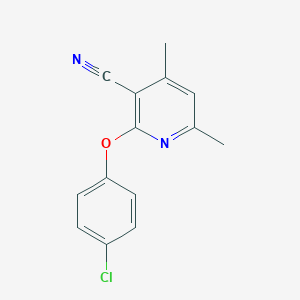

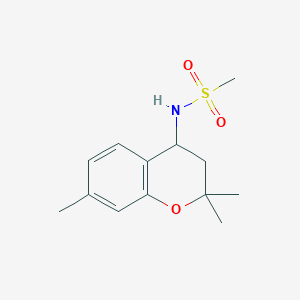
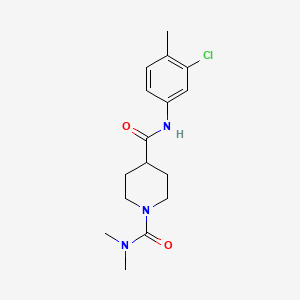
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
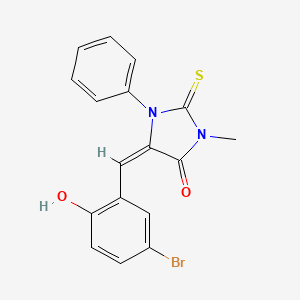
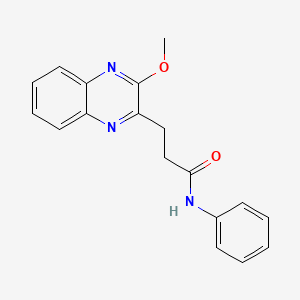
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)
